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Compound of Interest |

5-Chloro-3-methoxy-2-
Compound Name:

propoxybenzaldehyde
CAS No.: 828272-37-3
Cat. No.: B1627679

Get Quote

Part 1: Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, 5-Chloro-3-methoxy-2-propoxybenzaldehyde
represents a highly functionalized aromatic scaffold, critical for the synthesis of complex
pharmaceutical agents. Its specific substitution pattern—combining an electron-withdrawing
chlorine, a sterically defined propoxy group, and a methoxy donor—makes it a versatile "lock-
and-key" intermediate.

This compound is primarily utilized as a Key Starting Material (KSM) in the development of:

 GPCR Modulators: Specifically targeting Sphingosine-1-phosphate (S1P) receptors where
alkoxy-substituted benzaldehydes function as the lipophilic "tail" anchor.

» Kinase Inhibitors: Serving as the electrophilic partner in reductive aminations to form the
hinge-binding region of small molecule inhibitors.

o Fragment-Based Drug Discovery (FBDD): Its high ligand efficiency (LE) and distinct vectors
for growth make it an ideal fragment for exploring structure-activity relationships (SAR).
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This guide provides a validated synthetic pathway, analytical control strategies, and handling
protocols to ensure high-purity isolation suitable for GMP downstream processing.

Part 2: Chemical Identity & Physicochemical
Profile[1]
Nomenclature & Structure

» |IUPAC Name: 5-Chloro-3-methoxy-2-propoxybenzaldehyde|[1]
e Molecular Formula: C11H13CIO3
e Molecular Weight: 228.67 g/mol

e SMILES:CCOCOc1c(cc(Cl)cc1OC)C=0 (Isomeric correction: CCCOclc(C=0)cc(Cl)cclOC)

Key Physicochemical Properties

Data derived from predicted models and structural analogs (e.g., 5-chlorovanillin derivatives).
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Property Value / Specification Relevance
Pale yellow to off-white Visual purity indicator;
Appearance ) ) o ]
crystalline solid oxidation leads to darkening.
Low melting point requires
Melting Point 45°C - 48°C careful temperature control
during drying.
) High boiling point allows for
N ) 315°C (Predicted at 760 ) . )
Boiling Point high-temp reactions without
mmHgQ)
loss.
Moderate lipophilicity; suitable
LogP 3.2+04 for organic extraction
(DCM/EtOAC).
Soluble in DMSO, MeOH, Dictates solvent choice for
Solubility DCM, EtOAc. Insoluble in recrystallization (e.g.,
water. Hexane/EtOAC).
o Stable across a broad pH
pKa N/A (Non-ionizable core)

range during workup.

Part 3: Synthetic Pathway & Process Chemistry
Retrosynthetic Analysis

The most robust route to 5-Chloro-3-methoxy-2-propoxybenzaldehyde utilizes o-Vanillin (2-

hydroxy-3-methoxybenzaldehyde) as the progenitor. The synthesis involves two critical steps:

regioselective chlorination and O-alkylation.

Process Logic:

o Chlorination: Electrophilic aromatic substitution (EAS) on o-Vanillin directs the chlorine to the

para position relative to the hydroxyl group (position 5), driven by the directing power of the

phenoxide/hydroxyl.

o Alkylation: Williamson ether synthesis locks the 2-hydroxyl group with a propyl chain.
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Validated Synthetic Workflow

Target:
5-Chloro-3-methoxy-
2-propoxybenzaldehyde

o-Vanillin c =
(2-Hydroxy-3-methoxybenzaldehyde) (NCS or SO2CI2) -Chloro-o-vanillin (n-Propyl Bromide + K2CO3)

Step 1: Chlorina tion egioselective ntermediate: ° Step 2: O-Alkylation

Click to download full resolution via product page

Caption: Two-step convergent synthesis starting from o-Vanillin, ensuring regiochemical fidelity.

Detailed Protocol
Step 1: Preparation of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

e Reagents: o-Vanillin (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Glacial Acetic Acid
(Solvent).

e Procedure:

o

Dissolve o-Vanillin in glacial acetic acid (5 vol).

o Add NCS portion-wise at room temperature to maintain internal temp < 30°C.

o Stir for 4—6 hours. Monitor by TLC/HPLC for disappearance of starting material.
o Quench: Pour mixture into ice water (10 vol). The product precipitates.[2]

o Isolation: Filter the solids, wash with cold water, and dry.

o Purification: Recrystallize from Ethanol/Water if necessary to remove regioisomers (though
5-chloro is dominant).

Step 2: Synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde

e Reagents: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (1.0 eq), 1-Bromopropane (1.2 eq),
Potassium Carbonate (K2COs) (2.0 eq), DMF (5 vol).

e Procedure:

o Charge DMF and 5-Chloro-2-hydroxy-3-methoxybenzaldehyde into the reactor.
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o Add K2COs (granular, anhydrous).[3]
o Add 1-Bromopropane dropwise.

o Heat the reaction mass to 60°C for 6—8 hours. Note: Avoid excessive heat (>80°C) to
prevent Cannizzaro disproportionation of the aldehyde.

o Workup: Cool to 25°C. Dilute with Ethyl Acetate and wash with water (3x) to remove DMF
and inorganic salts.

o Drying: Dry organic layer over Na2SOa4 and concentrate under reduced pressure.

o Final Purification: The crude oil/solid can be recrystallized from Hexane/MTBE (9:1) to
yield the target as pale yellow crystals.[3]

Part 4: Analytical Strategy & Quality Control

To ensure the material meets pharmaceutical standards (purity >98%), a robust analytical
framework is required.

HPLC Method (Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 pum.
» Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: Acetonitrile.[4]

» Gradient: 10% B to 90% B over 15 minutes.

e Detection: UV at 254 nm (aromatic absorption) and 280 nm (aldehyde).

o Retention Time: The propoxy group increases hydrophobicity significantly compared to the
hydroxy-precursor. Expect RT shift from ~6 min (precursor) to ~11 min (target).

Impurity Profile
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Impurity Origin Control Strategy

Ensure excess alkyl halide;

Unreacted Precursor Incomplete alkylation monitor by HPLC. Limit <
0.5%.
o o Control Step 1 selectivity;
O-Alkylated Regioisomer Impurity in Step 1 o
recrystallization.
Store under Nitrogen/Argon;
Benzoic Acid Derivative Oxidation of aldehyde avoid air exposure during

drying.

Structural Confirmation (NMR)

e 1H NMR (CDCls, 400 MHz):

(¢]

Aldehyde (-CHO): Singlet at ~10.3 ppm.

[¢]

Aromatic Protons: Two doublets (meta-coupling) at ~7.1 and 7.4 ppm.

[¢]

Methoxy (-OCHs): Singlet at ~3.9 ppm.

o

Propoxy (-OCH2CH2CH?3): Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~4.1 ppm).

Part 5: Application in Drug Development

This scaffold serves as a versatile electrophile. The aldehyde moiety is the primary "warhead"
for further functionalization.

Reductive Amination Workflow

A common application is coupling with amines to form secondary amine linkers, prevalent in
kinase inhibitors.
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5-Chloro-3-methoxy- Primary/Secondary Amine
2-propoxybenzaldehyde (R-NH2)

AcOH, MeOH, RT

Intermediate Imine
(Schiff Base)

NaBH(OAc)3 or NaCNBH3

Target Drug Scaffold

(Benzylic Amine)

Click to download full resolution via product page

Caption: Standard reductive amination protocol for incorporating the scaffold into API

structures.

Suzuki-Miyaura Coupling

While the chlorine at position 5 is less reactive than bromine/iodine, specialized catalytic

systems (e.g., Pd(OAc)2/SPhos or Buchwald precatalysts) can activate this position for cross-

coupling with aryl boronic acids, allowing for biaryl expansion.
Part 6: Safety & Handling (EHS)
» Signal Word:WARNING
e Hazard Statements:
o H315: Causes skin irritation.[5]
o H319: Causes serious eye irritation.[5]
o H335: May cause respiratory irritation.[5]

» Handling:
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o Air Sensitive: The aldehyde group is prone to auto-oxidation to the corresponding benzoic
acid. Store under inert gas (Nitrogen) at 2—-8°C.

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during
synthesis to avoid inhalation of alkyl halide vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627679?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

